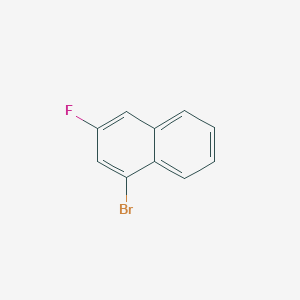

1-Bromo-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVZBBYWMPEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classical Halogenation Strategies on Naphthalene Scaffolds

Direct halogenation of naphthalene (B1677914) presents a straightforward approach to introducing bromine and fluorine atoms onto the aromatic scaffold. In electrophilic aromatic substitution reactions, naphthalene is more reactive than benzene. wikipedia.org For instance, the chlorination and bromination of naphthalene can proceed without a catalyst to yield 1-chloronaphthalene (B1664548) and 1-bromonaphthalene (B1665260), respectively. wikipedia.org However, achieving the specific 1-bromo-3-fluoro substitution pattern through direct, one-pot halogenation is challenging due to the directing effects of the substituents and the potential for the formation of multiple isomers.

The position of the initial substituent on the naphthalene ring significantly influences the regioselectivity of subsequent substitutions. For example, the nitration of 1-bromonaphthalene, a common precursor, typically directs the incoming nitro group to the 4- and 6-positions.

Regioselective Synthesis Via Functional Group Interconversion

A more controlled and widely employed strategy for the synthesis of 1-bromo-3-fluoronaphthalene involves the manipulation of functional groups on a pre-functionalized naphthalene (B1677914) ring. This approach allows for precise control over the final substitution pattern.

A common method begins with 1-fluoronaphthalene (B124137). nbinno.com This starting material can be subjected to lithiation using an organolithium reagent like butyllithium, followed by the introduction of bromine to yield this compound. nbinno.com This reaction is typically performed at low temperatures in a solvent such as tetrahydrofuran (B95107). nbinno.com Another reported route involves the deprotonation of a bromo-isomer, which triggers a heavy halogen migration to furnish 3-bromo-1-fluoronaphthalene. epfl.ch

The synthesis of fluoronated naphthalenes often starts from naphthylamines. For example, 1-fluoronaphthalene can be prepared from 1-naphthylamine (B1663977) through a diazotization reaction followed by a Schiemann-type reaction using fluoroboric acid. chemicalbook.comgoogle.com This highlights the importance of amino- and nitro-naphthalene derivatives as versatile precursors. For instance, 3-bromo-1-nitronaphthalene (B177257) can be reduced to 3-bromo-1-naphthylamine, which could then potentially be converted to the target compound.

The following table summarizes a selection of synthetic routes for this compound and related compounds:

| Starting Material | Reagents | Product | Reference |

| 1-Fluoronaphthalene | 1. sec-Butyllithium, 2. Bromine | This compound | chemicalbook.com |

| 2-Bromo Isomer | Deprotonation | 3-Bromo-1-fluoronaphthalene | epfl.ch |

| 1-Naphthylamine | 1. Nitrous acid, 2. Fluoroboric acid | 1-Fluoronaphthalene | chemicalbook.comgoogle.com |

| 1-Bromonaphthalene (B1665260) | Nitric acid, Sulfuric acid | 3-Bromo-1-nitronaphthalene |

Precursors for Aryne Generation in Naphthalene Chemistry

Halogenated naphthalenes, including 1-bromo-3-fluoronaphthalene and its isomers, are valuable precursors for the in-situ generation of highly reactive aryne intermediates. For example, 1-bromo-2-fluoronaphthalene (B41077) can be used to generate 1,2-naphthalyne. researchgate.net These reactive species can then participate in various cycloaddition reactions to construct complex polycyclic aromatic systems, such as phenanthrenes. researchgate.net The generation of 2,3-naphthalyne from 2,3-dibromonaphthalene (B89205) has also been reported. researchgate.net

Advanced Research Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, 1-Bromo-3-fluoronaphthalene offers a platform for the construction of more elaborate molecular architectures. Its utility stems from the ability to selectively functionalize the naphthalene (B1677914) scaffold, leading to a diverse range of derivatives with tailored properties.

The presence of a bromine atom on the naphthalene ring allows for the application of various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for creating complex molecular structures from simpler precursors. nih.gov

Suzuki Coupling: This reaction would enable the coupling of this compound with organoboron compounds, such as boronic acids or esters, to form C-C bonds. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 1-position of the naphthalene core.

Buchwald-Hartwig Amination: This method would allow for the formation of C-N bonds by coupling this compound with various amines. This is a key reaction for synthesizing arylamines, which are important structural motifs in many pharmaceuticals and organic electronic materials.

Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would yield alkynylnaphthalenes. These products can serve as precursors for more extended π-conjugated systems.

Heck Coupling: This reaction would involve the coupling of this compound with alkenes to form substituted alkenes, providing a route to vinylnaphthalenes and their derivatives.

The fluorine atom at the 3-position can influence the reactivity of the C-Br bond and can also be used to fine-tune the electronic properties of the resulting functionalized naphthalene derivatives. The following table illustrates the potential for diversification of the this compound core using these cross-coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Structure | Potential Application Area |

| Suzuki Coupling | Phenylboronic acid | 1-Phenyl-3-fluoronaphthalene | Organic electronics, liquid crystals |

| Buchwald-Hartwig | Aniline | N-phenyl-(3-fluoro-1-naphthyl)amine | Hole-transport materials in OLEDs |

| Sonogashira | Phenylacetylene | 1-(Phenylethynyl)-3-fluoronaphthalene | Precursor for PAHs and dyes |

| Heck Coupling | Styrene | 1-(2-Phenylvinyl)-3-fluoronaphthalene | Molecular electronics, fluorescent probes |

This table is illustrative of the potential synthetic transformations and applications based on established cross-coupling methodologies.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. youtube.commdpi.com Their electronic and photophysical properties are highly dependent on their size, shape, and substitution pattern. The introduction of halogen atoms, such as fluorine, can significantly alter these properties. mdpi.comnih.gov

This compound can serve as a key building block in the synthesis of larger, well-defined PAHs. Through sequential cross-coupling reactions, the naphthalene core can be extended to create more complex aromatic systems. For example, a Suzuki coupling could be used to attach another aromatic unit, followed by an intramolecular cyclization reaction to form a new fused ring.

The presence of the fluorine atom is particularly advantageous for tuning the properties of the resulting PAHs. Fluorine is highly electronegative and can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the PAH. This can lead to:

Increased oxidative stability: Lower HOMO levels make the molecule more resistant to oxidation.

Tunable emission colors: The energy gap between the HOMO and LUMO determines the color of light emitted by the molecule, which is crucial for applications in organic electronics.

Modified intermolecular packing: The C-F bond can participate in non-covalent interactions, influencing how the molecules arrange themselves in the solid state, which in turn affects charge transport properties.

The following table provides hypothetical data on how fluorine substitution could tune the electronic properties of a model PAH system derived from this compound.

| PAH Derivative | Number of Fused Rings | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |

| Naphthalene | 2 | -5.5 | -2.5 | 3.0 |

| Fluoronaphthalene | 2 | -5.7 | -2.6 | 3.1 |

| Benz[a]anthracene | 4 | -5.3 | -2.8 | 2.5 |

| Fluoro-benz[a]anthracene | 4 | -5.5 | -2.9 | 2.6 |

This data is illustrative and based on general trends observed for fluorinated PAHs.

π-Extended conjugated systems are molecules with a large number of alternating single and double bonds, which leads to delocalized π-electrons. researchgate.net These systems are of great interest for their unique electronic and optical properties and are used in a variety of applications, including organic electronics and nonlinear optics. nih.govrsc.org

This compound can be used as a starting material to build such systems. For instance, a Sonogashira coupling can be used to introduce an alkyne group, which can then be used in further coupling reactions to extend the conjugation length. Alternatively, repeated Suzuki or Stille couplings can be employed to link multiple 3-fluoro-1-naphthyl units together or to other aromatic building blocks.

The incorporation of the 3-fluoronaphthyl moiety can impart desirable properties to the final π-conjugated system. The fluorine atom can enhance the electron-accepting character of the naphthalene unit, which is beneficial for creating donor-acceptor type materials with interesting charge-transfer properties. Furthermore, the rigidity of the naphthalene core helps to maintain a planar structure in the extended system, which is often crucial for efficient charge transport.

Contributions to Organic Electronic Materials

The unique electronic properties imparted by the fluoro-naphthalene core make this compound a promising precursor for a range of organic electronic materials.

In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. youtube.com The ability to tune the HOMO and LUMO levels of organic molecules through fluorination makes this compound an attractive starting point for the synthesis of OLED materials. For example, derivatives of this compound could be designed to function as:

Hole-transporting materials (HTMs): By attaching electron-donating groups through reactions at the bromine position, molecules with suitable HOMO levels for hole injection and transport can be synthesized.

Electron-transporting materials (ETMs): The electron-withdrawing nature of the fluorine atom can be leveraged to create materials with low-lying LUMO levels, suitable for electron injection and transport.

Emissive materials (Emitters): By creating extended π-conjugated systems with high photoluminescence quantum yields, derivatives of this compound could be used as the light-emitting component in OLEDs.

Similarly, in OPVs, the active layer consists of a blend of an electron donor and an electron acceptor material. nih.govresearchgate.netfrontiersin.orgrsc.orgrsc.org The efficiency of the device is highly dependent on the energy levels of these materials and the morphology of the blend. The tunable electronic properties of fluorinated naphthalene derivatives make them interesting candidates for both donor and acceptor materials in OPVs.

The difunctional nature of this compound (with the potential for further functionalization) makes it a candidate for incorporation into polymers and liquid crystals.

Polymers: this compound could be converted into a monomer and then polymerized to create polymers with fluorinated naphthalene units in the backbone or as pendant groups. mdpi.comrsc.orgpsu.eduresearchgate.net Such polymers could exhibit interesting properties, such as high thermal stability, specific optical properties, or enhanced charge transport capabilities, making them suitable for applications in organic electronics or as high-performance plastics.

Liquid Crystals: The rigid, planar structure of the naphthalene core is a common feature in many liquid crystalline molecules. mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org By attaching flexible alkyl chains and a polar headgroup to the 3-fluoronaphthyl core (after functionalization of the bromo-group), it is conceivable to design new liquid crystalline materials. The fluorine atom could influence the mesophase behavior and the dielectric properties of the resulting liquid crystals.

Design and Synthesis of Fluorescent Probes for Chemical Research

The naphthalene core, with its rigid, planar structure and inherent fluorescence, is a highly attractive scaffold for the development of chemical sensors. The strategic placement of bromo and fluoro substituents on the naphthalene ring in this compound offers synthetic handles for the construction of novel fluorescent probes. The bromine atom, in particular, is amenable to a variety of cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of diverse functionalities that can act as recognition sites for specific analytes.

In a research context, the synthesis of such probes would typically begin with a palladium-catalyzed cross-coupling reaction at the C1 position (bearing the bromine atom). For instance, a Suzuki coupling with an arylboronic acid containing a specific receptor moiety (e.g., a crown ether for cation sensing or a boronic acid for saccharide detection) would yield a more complex fluoronaphthyl-based sensor. The fluorine atom at the C3 position, being relatively inert to these coupling conditions, remains intact, influencing the electronic properties and, consequently, the photophysical characteristics of the resulting probe.

The photophysical properties of these newly synthesized probes are then meticulously studied. This includes determining their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). Upon binding of the target analyte to the receptor unit, a conformational or electronic change occurs in the molecule, leading to a detectable change in its fluorescence output, such as an enhancement ("turn-on" sensor) or quenching ("turn-off" sensor) of the signal.

While the direct application of this compound in widely commercialized fluorescent probes is not extensively documented, its utility as a foundational building block in the academic exploration of new sensing platforms is of significant interest. The data below illustrates a hypothetical reaction scheme and the kind of photophysical data that would be generated in such research.

Table 1: Hypothetical Suzuki Coupling Reaction for Fluorescent Probe Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

|---|

Table 2: Hypothetical Photophysical Properties of a 1-Aryl-3-fluoronaphthalene Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | 320 | 380 | 0.45 |

| Dichloromethane | 325 | 395 | 0.30 |

Application as Pharmaceutical and Agrochemical Intermediates in Research Contexts

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance metabolic stability, binding affinity, and bioavailability. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel, fluorine-containing bioactive compounds.

Similarly, in the field of agrochemicals, the presence of a fluorinated naphthalene moiety can be advantageous. Fluorine-containing pesticides often exhibit enhanced efficacy and a modified spectrum of activity. nih.gov Research in this area would involve using this compound as a starting material to synthesize new classes of potential insecticides, herbicides, or fungicides. The synthetic strategies would mirror those in pharmaceutical research, focusing on the elaboration of the naphthalene core to introduce pharmacophores relevant to agrochemical targets. For instance, the derivatization of this compound could lead to compounds that mimic the structure of natural products with known insecticidal or fungicidal properties.

The following table outlines hypothetical synthetic transformations that could be employed in the research and development of new pharmaceutical and agrochemical candidates starting from this compound.

Table 3: Potential Synthetic Transformations of this compound for Bioactive Compound Synthesis

| Reaction Type | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline, Pd catalyst, ligand | N-Aryl-3-fluoronaphthalen-1-amine | Pharmaceutical intermediate |

| Ullmann Condensation | Phenol, Cu catalyst | 1-Phenoxy-3-fluoronaphthalene | Agrochemical research |

| Grignard Formation & Reaction | Mg, then an aldehyde | (3-Fluoronaphthalen-1-yl)(R)methanol | Pharmaceutical precursor |

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 1-bromo-3-fluoronaphthalene is a key area of research, with a focus on developing innovative catalytic systems to selectively activate and transform the molecule. The presence of both bromine and fluorine atoms offers opportunities for regioselective reactions.

Recent advancements have highlighted the use of photoredox and nickel dual catalysis for the cross-coupling of aryl bromides. chinesechemsoc.org This method allows for the transformation of a wide range of aryl bromides under mild conditions, and notably, other halogen substituents like fluorine can remain intact. chinesechemsoc.org This suggests a promising avenue for the selective functionalization of the bromo-group in this compound while preserving the fluoro-group for subsequent transformations.

Another significant development is the use of synergistic silver and palladium cluster catalysis for the non-directed C–H arylation of electron-deficient arenes. rsc.orgrsc.org This system has shown compatibility with substrates like 1-bromo-3-fluorobenzene, achieving good yields and regioselectivity. rsc.orgrsc.org Exploring the application of such bimetallic catalytic systems to this compound could enable novel C–H functionalization pathways, leading to the synthesis of complex poly-functionalized naphthalene (B1677914) derivatives.

Furthermore, mechanochemical activation presents an eco-friendly alternative to traditional solution-based methods. acs.org Ball milling has been successfully used to prepare Grignard reagents from organochlorines and bromines. acs.orgnsf.gov Research into the mechanochemical activation of the C-Br bond in this compound could lead to more sustainable and efficient synthetic routes. nsf.govnih.gov

Table 1: Emerging Catalytic Strategies for Aryl Halide Functionalization

| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |

|---|---|---|---|

| Photoredox Nickel Dual Catalysis | Cross-coupling | Mild reaction conditions, tolerance of other halogen substituents. chinesechemsoc.org | Selective functionalization of the C-Br bond. chinesechemsoc.org |

| Synergistic Silver and Palladium Cluster Catalysis | C–H Arylation | Non-directed, high regioselectivity for electron-deficient arenes. rsc.orgrsc.org | Novel C-H functionalization of the naphthalene core. rsc.orgrsc.org |

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing asymmetric synthetic routes starting from or incorporating this compound is a promising research direction.

One established approach involves the asymmetric synthesis of duloxetine, where 1-fluoronaphthalene (B124137) is a key reactant. google.com Adapting such methodologies to this compound could lead to the synthesis of novel chiral compounds with potential biological activity. The development of transition metal-catalyzed asymmetric cross-coupling reactions is another fertile area. For instance, nickel-catalyzed stereoconvergent Negishi reactions have been successfully employed for the synthesis of tertiary alkyl fluorides from racemic α-bromo-α-fluoroketones. acs.org Applying similar catalytic systems to reactions involving this compound could generate a range of enantioenriched products.

Dynamic kinetic asymmetric transformation (DYKAT) is another powerful tool for synthesizing enantiomerically pure compounds. diva-portal.org This strategy has been used to produce enantio- and diastereomerically pure γ-amino alcohols. diva-portal.org Investigating the application of DYKAT in reactions involving derivatives of this compound could open doors to new classes of chiral molecules.

Investigations into Supramolecular Chemistry and Self-Assembly

The fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, making it an interesting candidate for studies in supramolecular chemistry and self-assembly.

The self-assembly of fluorinated molecules is an active area of research. For example, fluoroalkylation has been shown to enhance the self-assembly stability of prodrug nanoassemblies due to the unique properties of fluorine. nih.gov The interplay between the bromo and fluoro substituents in this compound could lead to unique self-assembly behaviors, potentially forming interesting supramolecular architectures like helicates. researchgate.net The development of self-assembling materials based on catechol ligands has been extensively studied, and the introduction of a fluoronaphthalene moiety could modulate the properties of the resulting structures. researchgate.net

Advanced Materials Integration and Performance Optimization

The incorporation of this compound into advanced materials is a promising avenue for enhancing their properties and performance. nbinno.com Its unique electronic and structural features can be leveraged in various applications.

In materials science, halogenated aromatic compounds are used in the development of polymers and liquid crystals. chemimpex.com The presence of both bromine and fluorine in this compound could impart desirable characteristics such as improved thermal stability and specific electronic properties. chemimpex.com For example, fluorinated compounds are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to enhance device performance. chemimpex.com The use of this compound as a building block for organic electronic materials is a compelling area for future research.

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry provides powerful tools to understand and predict the chemical behavior of molecules like this compound. openaccessjournals.com Theoretical studies can offer insights that complement experimental findings and guide future research.

Density Functional Theory (DFT) calculations can be employed to investigate the reactivity of different sites on the this compound molecule. For instance, DFT has been used to study the mechanism of aromatic nucleophilic substitution reactions of fluoronaphthaldehydes. researchgate.net Similar calculations could predict the regioselectivity of various reactions involving this compound, aiding in the design of synthetic strategies.

Furthermore, theoretical models can be used to predict the potential energy surfaces of reactions involving this compound, as has been done for the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals. nih.govmdpi.com These studies can elucidate reaction mechanisms and predict rate constants, providing a deeper understanding of the molecule's reactivity. nih.govmdpi.com Theoretical investigations into the excited state properties of this compound could also shed light on its photochemical behavior, which is known to be influenced by the nature of the halogen substituent. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Q & A

What are the validated synthetic routes for 1-bromo-3-fluoronaphthalene, and how can regioselectivity be ensured in electrophilic substitution reactions?

Methodological Answer:

Synthesis typically involves halogenation of naphthalene derivatives. For regioselective fluorination and bromination, directing groups or temperature-controlled reactions are critical. For example:

- Electrophilic Bromination: Use Lewis acids (e.g., FeBr₃) to direct bromine to the α-position (C1) of naphthalene. Subsequent fluorination via Balz-Schiemann reaction (diazotization followed by HF treatment) targets the meta position (C3) relative to the bromine .

- Regioselectivity Validation: Monitor reaction intermediates using ¹H/¹³C NMR to confirm substituent positions. Compare spectral data with NIST-standardized references for 1-fluoronaphthalene derivatives .

How can researchers resolve contradictions in reported toxicity data for halogenated naphthalenes like this compound?

Methodological Answer:

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:

- Data Harmonization: Cross-reference studies using databases like TOXCENTER and NIH RePORTER, focusing on parameters such as LD₅₀ values, metabolic pathways, and species-specific responses .

- Mechanistic Studies: Conduct comparative assays (e.g., cytochrome P450 inhibition) to identify metabolic discrepancies. Use high-resolution mass spectrometry (HRMS) to track metabolite formation .

What advanced analytical techniques are recommended for characterizing this compound in environmental samples?

Methodological Answer:

- Chromatography: Pair GC-MS with a DB-5MS column for volatile derivatives or HPLC-UV/FLD for polar metabolites. Calibrate using EPA DSSTox-certified standards .

- Isotopic Labeling: Use deuterated analogs (e.g., 1-bromo-3-fluoro-d₇-naphthalene) as internal standards to correct for matrix effects in mass spectrometry .

- Structural Confirmation: Employ X-ray crystallography or 2D NMR (COSY, HSQC) to resolve positional ambiguities in halogen placement .

How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- QSPR Models: Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF) based on logP and halogen electronegativity .

- DFT Calculations: Simulate degradation pathways (e.g., hydrolysis, photolysis) by modeling bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) .

- Validation: Compare predictions with experimental data from OECD 301/302 tests for aerobic/anaerobic degradation .

What experimental designs are optimal for studying the photostability of this compound?

Methodological Answer:

- Light Exposure Studies: Use a solar simulator (AM 1.5G spectrum) to irradiate samples in quartz cells. Monitor degradation kinetics via UV-Vis spectroscopy at λmax ≈ 270 nm .

- Radical Trapping: Add scavengers (e.g., NaN₃ for singlet oxygen, KI for hydroxyl radicals) to identify dominant degradation mechanisms .

- Product Identification: Analyze photoprofiles using LC-QTOF-MS with negative ion mode to detect dehalogenated or hydroxylated products .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The bulky bromine at C1 hinders coupling at adjacent positions. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura reactions to mitigate steric hindrance .

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring but directs nucleophilic attacks to the para position (C4). Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos) to enhance selectivity .

- Kinetic Profiling: Track reaction progress using in situ IR spectroscopy to optimize temperature and catalyst loading .

What strategies mitigate challenges in detecting trace-level this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:water (80:20). Spike with isotopically labeled standards (e.g., ¹³C-labeled) for quantification .

- Sensitivity Enhancement: Employ tandem MS/MS with multiple reaction monitoring (MRM) for low-abundance analytes. Set transitions like m/z 225 → 145 (bromine loss) .

- Matrix Effect Correction: Perform post-column infusion studies to identify ion suppression sources and adjust mobile phase composition (e.g., 0.1% formic acid) .

How can researchers reconcile discrepancies between in silico predictions and experimental data for this compound’s metabolic pathways?

Methodological Answer:

- Database Curation: Aggregate experimental metabolite data from PubChem and ChemIDplus, then compare with in silico tools (e.g., Meteor Nexus) .

- Enzyme Assays: Use recombinant CYP450 isoforms (e.g., CYP1A2, CYP2E1) to validate predicted oxidation sites. Confirm metabolites via HRMS/MS .

- Error Analysis: Quantify prediction accuracy using metrics like ROC curves and adjust parameters (e.g., atomic partial charges) in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.